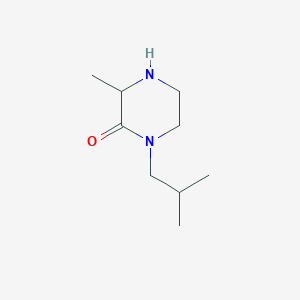

3-Methyl-1-(2-methylpropyl)piperazin-2-one

Description

Significance of the Piperazinone Core in Contemporary Chemical and Biological Research

The piperazinone ring is a six-membered heterocycle containing two nitrogen atoms and a carbonyl group. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. The significance of the piperazinone core is rooted in its versatile physicochemical properties and its ability to serve as a rigid and predictable framework for the spatial orientation of various functional groups.

The two nitrogen atoms within the piperazinone ring can be readily functionalized, allowing for the introduction of diverse substituents to modulate properties such as solubility, lipophilicity, and target-binding affinity. This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, piperazinone derivatives have been investigated for a broad spectrum of therapeutic applications, demonstrating activities such as:

Anticancer agents : The piperazinone scaffold is a core component of several kinase inhibitors used in oncology.

Antimicrobial agents : Derivatives have shown promise as antibacterial and antifungal compounds.

Central Nervous System (CNS) active agents : The scaffold is present in molecules designed as antipsychotic, antidepressant, and anxiolytic drugs.

Anti-inflammatory agents : Certain piperazinone derivatives have been explored for their potential to modulate inflammatory pathways.

The peptidomimetic nature of the piperazinone structure, resulting from the specific positioning of its heteroatoms, makes it a valuable tool in the design of molecules that can mimic or disrupt peptide-protein interactions, which are crucial in many disease processes.

Rationale for Dedicated Investigation into 3-Methyl-1-(2-methylpropyl)piperazin-2-one

While specific research on 3-Methyl-1-(2-methylpropyl)piperazin-2-one is limited, a strong rationale for its investigation can be derived from the structure-activity relationships of related piperazinone and piperazine (B1678402) derivatives. The rationale is based on how the two specific substituents—the methyl group at the 3-position and the 2-methylpropyl (isobutyl) group at the 1-position—are expected to influence the molecule's properties.

The 3-Methyl Group:

The introduction of a methyl group at the C3 position of the piperazinone ring introduces a chiral center, meaning the compound can exist as two distinct enantiomers ((R) and (S)). This stereochemical feature is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles. The specific spatial orientation of the methyl group can significantly affect how the molecule interacts with chiral biological targets like enzymes and receptors. Furthermore, the methyl group can influence the conformation of the piperazinone ring, which in turn can impact its binding capabilities.

The 1-(2-methylpropyl) Group:

The N-alkylation of piperazines and related heterocycles is a common strategy in drug design to modulate their physicochemical and pharmacological properties. The 1-(2-methylpropyl), or N-isobutyl, group is a relatively small, lipophilic substituent. Its presence on the N1 nitrogen atom is likely to:

Increase Lipophilicity : Compared to an unsubstituted piperazinone, the isobutyl group would increase the molecule's fat-solubility. This can have a profound effect on its ability to cross biological membranes, such as the blood-brain barrier, potentially making it a candidate for CNS-targeted therapies.

Modulate Target Affinity : The size and shape of the isobutyl group can influence how the molecule fits into the binding pocket of a biological target. It can participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity.

Therefore, the specific combination of a 3-methyl and a 1-(2-methylpropyl) substituent on the piperazinone scaffold presents a unique chemical entity. A dedicated investigation would be warranted to explore its stereochemistry, synthesize the individual enantiomers, and screen them for a range of biological activities to understand how this particular substitution pattern modulates the well-established therapeutic potential of the piperazinone core.

Historical Context of Related Piperazinone Scaffolds in Academic Discovery

The study of piperazine and its derivatives dates back to the early 20th century, with initial interest focused on their use as anthelmintic agents. The development of piperazinone chemistry evolved from this foundation, driven by the search for new therapeutic agents with improved properties.

Early synthetic methods for piperazinones often involved the cyclization of N-substituted ethylenediamine (B42938) derivatives with α-haloesters. Over the decades, synthetic chemists have developed a multitude of more efficient and versatile methods to access a wide variety of substituted piperazinones. These advancements include:

Solid-phase synthesis : This has enabled the rapid generation of large libraries of piperazinone derivatives for high-throughput screening.

Asymmetric synthesis : The development of stereoselective methods has been crucial for obtaining enantiomerically pure piperazinones, allowing for a more precise understanding of their structure-activity relationships.

Cascade reactions : More recently, novel metal-promoted cascade reactions have been described that allow for the formation of multiple chemical bonds in a single step, providing efficient access to structurally diverse piperazinones. thieme-connect.comthieme.de

These synthetic advancements have been paralleled by an explosion in the biological investigation of piperazinone scaffolds. From their inclusion in early CNS drugs to their current prominence in targeted cancer therapies, the history of piperazinone research reflects the broader evolution of medicinal chemistry, moving towards more rational, structure-based drug design. The ongoing exploration of novel substitution patterns, such as that seen in 3-Methyl-1-(2-methylpropyl)piperazin-2-one, is a continuation of this long-standing effort to harness the therapeutic potential of this privileged heterocyclic core.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2-methylpropyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)6-11-5-4-10-8(3)9(11)12/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUWXCZVZPICPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Methyl 1 2 Methylpropyl Piperazin 2 One and Its Advanced Analogues

Retrosynthetic Analysis of the 3-Methyl-1-(2-methylpropyl)piperazin-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, the primary disconnections involve the amide and amine bonds within the heterocyclic core.

A logical retrosynthetic approach would involve two key disconnections:

C-N Bond Disconnection at N1: The bond between the isobutyl group and the N1 nitrogen of the piperazinone ring is a prime candidate for disconnection. This retrosynthetic step suggests an N-alkylation reaction as the final step in the forward synthesis, starting from a 3-methylpiperazin-2-one (B1588561) precursor and an isobutyl halide (e.g., 1-bromo-2-methylpropane).

Amide Bond Disconnection: A second disconnection across the amide bond (C2-N1) breaks the ring open. This reveals a linear N-(2-aminopropyl)amino ester derivative. This intermediate can be traced back to simpler building blocks, such as a protected alanine (B10760859) derivative and a protected ethylenediamine (B42938).

This analysis suggests a synthetic strategy that involves first constructing the core 3-methylpiperazin-2-one ring, potentially in a chiral form, followed by the derivatization at the N1 position to introduce the 2-methylpropyl (isobutyl) group.

Classical and Contemporary Synthetic Routes to 3-Methyl-1-(2-methylpropyl)piperazin-2-one

The synthesis of the piperazinone core can be achieved through various classical and modern methodologies, which primarily involve ring-forming cyclization reactions and subsequent functionalization.

The construction of the piperazinone ring is the cornerstone of the synthesis. A common and effective strategy involves the intramolecular cyclization of a suitable linear precursor. For the target molecule, this would typically involve the cyclization of an N-substituted diamine derivative.

Another powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn This method allows for the synthesis of various 5,6-disubstituted pyrazin-2-ols which are then converted into the corresponding piperazin-2-ones in high yields. dicp.ac.cn More recent developments include cascade reactions, such as a metal-promoted double nucleophilic substitution using a chloro allenylamide, primary amines, and aryl iodides to create three bonds in a single step. thieme.de

| Method | Key Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | N-(2-aminoethyl)amino acid esters | Base or thermal conditions | Direct, often high-yielding | researchgate.net |

| Asymmetric Hydrogenation | Substituted pyrazin-2-ols | Palladium complex | High enantioselectivity and diastereoselectivity | dicp.ac.cn |

| Wacker-type Aerobic Oxidative Cyclization | Unsaturated amines | Pd(DMSO)₂(TFA)₂ (base-free) | Access to various N-heterocycles | organic-chemistry.org |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amines, aryl iodides | Metal-promoted | High efficiency, creates three bonds in one step | thieme.de |

Once the piperazinone ring is formed, functional group interconversions can be performed to achieve the desired final structure or to create analogues. A primary example is the reduction of the amide carbonyl group. Treating a piperazin-2-one (B30754) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts it into the corresponding piperazine (B1678402). dicp.ac.cnprepchem.com This transformation is valuable for creating libraries of related compounds, expanding from the piperazinone scaffold to the piperazine scaffold, which is also prevalent in pharmaceuticals. nih.gov

The introduction of the 2-methylpropyl (isobutyl) group at the N1 position is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation of the 3-methylpiperazin-2-one intermediate.

Standard N-alkylation involves reacting the piperazinone with an alkyl halide, such as 1-bromo-2-methylpropane (B43306) or 1-iodo-2-methylpropane, in the presence of a base like potassium carbonate in a suitable solvent. researchgate.net To avoid dialkylation at both nitrogen atoms in an unprotected piperazine, it is often advantageous to use a starting material with one nitrogen protected (e.g., with a Boc group), perform the alkylation, and then deprotect. researchgate.net For piperazinones, the N4-H is less reactive than the N1-H of the amide, allowing for selective alkylation at N1 under controlled conditions.

Alternative methods include reductive amination, where the piperazinone is reacted with an aldehyde (isobutyraldehyde) in the presence of a reducing agent. nih.gov Palladium-catalyzed allylic alkylation represents a more advanced method for introducing substituents, particularly for creating chiral centers. nih.gov

| Method | Alkylating Agent | Base/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ or Et₃N | Acetonitrile (B52724), DMF | Simple, widely used | researchgate.net |

| Alkylation with Protection | Alkyl halide | Base (e.g., K₂CO₃) | Acetonitrile, Acetone | Prevents di-alkylation; requires deprotection step | researchgate.net |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ or NaBH₃(CN) | DCM, THF | Avoids formation of quaternary ammonium (B1175870) salts | nih.gov |

| DABCO Ring Cleavage | Alkyl halides, Aryl halides | Cs₂CO₃ or KOtBu | DMF, DMSO | Novel route to unsymmetrical piperazines | rsc.org |

Green Chemistry and Sustainable Approaches in 3-Methyl-1-(2-methylpropyl)piperazin-2-one Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. unibo.it The synthesis of piperazinones and their derivatives is evolving to incorporate more environmentally benign methods, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net Key strategies include the use of catalytic methods, greener solvents, and one-pot multicomponent reactions. researchgate.netrsc.org

Catalytic methods are at the forefront of green synthesis, offering high efficiency and atom economy while minimizing waste. researchgate.net For piperazinone and piperazine synthesis, several catalytic systems have been developed.

Transition-Metal Catalysis: Palladium and iridium catalysts are highly effective for the asymmetric hydrogenation of unsaturated precursors to form chiral piperazinones. dicp.ac.cnacs.org Copper-catalyzed reactions have also been employed for the synthesis of functionalized piperazines. mdpi.com These methods often proceed under mild conditions with high stereoselectivity. dicp.ac.cn

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful and green tool. organic-chemistry.org This approach allows for the generation of radical intermediates under mild conditions, enabling novel cyclization and functionalization reactions. mdpi.com Both transition-metal photocatalysts (e.g., Iridium complexes) and purely organic photocatalysts have been used, with the latter offering advantages in terms of cost and sustainability. mdpi.comorganic-chemistry.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, simplifies product purification and allows for catalyst recycling. nih.gov For example, piperazine immobilized on graphene oxide has been developed as a reusable, bifunctional acid-base catalyst for multicomponent reactions in green solvents like aqueous ethanol (B145695). rsc.org

| Catalytic Approach | Catalyst Example | Reaction Type | Green Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium or Iridium complexes | Cyclization/Reduction | High atom economy, high enantioselectivity | dicp.ac.cnacs.org |

| Photoredox Catalysis | Ir(ppy)₃, 4CzIPN (organic) | C-H Functionalization, Annulation | Uses visible light, mild conditions, avoids harsh reagents | mdpi.comorganic-chemistry.org |

| Heterogeneous Catalysis | 5%-Pd/C, Raney Nickel | Reductive Cyclization | Catalyst is easily separated and reusable | nih.gov |

| Heterogeneous Bifunctional Catalysis | Piperazine-Graphene Oxide | Multicomponent Synthesis | Reusable, operates in aqueous ethanol | rsc.org |

Microwave-Assisted and Flow Chemistry Protocols

Modern synthetic methodologies are continually evolving to offer faster, more efficient, and safer routes to chemical compounds. For the synthesis of 3-Methyl-1-(2-methylpropyl)piperazin-2-one and its analogues, microwave-assisted synthesis and flow chemistry represent significant advancements over traditional batch processing, offering enhanced reaction rates, improved yields, and greater control over reaction parameters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes. This rapid heating is uniform and can lead to higher yields and purer products by minimizing the formation of byproducts. nih.govingentaconnect.com

While specific literature on the microwave-assisted synthesis of 3-Methyl-1-(2-methylpropyl)piperazin-2-one is not abundant, the synthesis of analogous substituted piperazinones and related heterocyclic structures has been successfully demonstrated using this technology. nih.govscipublications.com For instance, the intramolecular cyclization of N-substituted amino acid precursors to form the piperazinone ring can be significantly accelerated under microwave irradiation. A plausible microwave-assisted protocol for the final cyclization step to form a 3-methylpiperazin-2-one core could involve the heating of a suitable diamine precursor in a high-boiling point solvent.

A comparative example of conventional versus microwave-assisted synthesis for a related heterocyclic compound is presented below:

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Cyclization | Reflux in ethanol for 8 hours | Irradiation at 120°C for 15 minutes | nih.gov |

| Yield | 65% | 85% | nih.gov |

Flow Chemistry Protocols

Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reactants through a reactor. This methodology offers numerous advantages, including precise control over reaction temperature, pressure, and time, leading to improved safety, scalability, and product consistency. nih.govnih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, enabling highly exothermic or fast reactions to be performed safely. nih.gov

The synthesis of piperazine derivatives has been explored using flow chemistry, particularly for C-H functionalization and N-alkylation reactions. mdpi.com A hypothetical flow process for the N-alkylation of a 3-methylpiperazin-2-one precursor with isobutyl bromide could be designed. In such a setup, a solution of the piperazinone and a base would be mixed with a solution of the alkylating agent in a T-mixer before entering a heated reactor coil. The residence time in the coil would be optimized to ensure complete reaction before the product stream is collected. This approach would allow for rapid optimization of reaction conditions and straightforward scaling of the production. nih.gov

Stereoselective Synthesis of Chiral 3-Methyl-1-(2-methylpropyl)piperazin-2-one

The presence of a stereocenter at the C3 position of 3-Methyl-1-(2-methylpropyl)piperazin-2-one necessitates stereoselective synthetic strategies to obtain enantiomerically pure forms, which are often crucial for pharmacological activity. Key approaches to achieve this include chiral auxiliary-controlled synthesis and asymmetric catalysis.

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recovered.

For the synthesis of chiral 3-methylpiperazin-2-one, a chiral auxiliary can be attached to the nitrogen of a glycine (B1666218) derivative. The resulting chiral synthon can then be alkylated, with the auxiliary directing the approach of the electrophile to create the desired stereochemistry at the alpha-carbon. For example, (R)-(-)-phenylglycinol has been used as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. rsc.org A similar strategy could be employed for 3-methylpiperazin-2-one, where the chiral auxiliary would control the stereoselective introduction of the methyl group.

The general steps for a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary to a precursor molecule.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

An example of diastereoselective alkylation using a chiral auxiliary is shown in the table below, illustrating the high degree of stereocontrol achievable.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Evans' oxazolidinone | Methyl iodide | >98% | wikipedia.org |

| (R)-(-)-Phenylglycinol | N-Boc glycine | High (not specified) | rsc.org |

Asymmetric Catalysis in Piperazinone Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical. Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazin-2-ones. dicp.ac.cn

One prominent strategy is the asymmetric hydrogenation of an unsaturated piperazin-2-one precursor. dicp.ac.cn For instance, a prochiral pyrazin-2-ol can be hydrogenated in the presence of a chiral palladium catalyst to afford the corresponding chiral piperazin-2-one with high enantioselectivity. dicp.ac.cn This method has been shown to be scalable to the gram scale without loss of enantioselectivity. dicp.ac.cn

Another approach involves the catalytic asymmetric allylic alkylation of N-protected piperazin-2-ones, which can introduce a substituent at the C3 position with high enantiomeric excess. rsc.org More recently, a one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with up to 99% enantiomeric excess (ee). nih.gov This method utilizes a quinine-derived urea (B33335) as the catalyst. nih.gov

The following table summarizes representative results from asymmetric catalytic syntheses of chiral piperazin-2-one derivatives.

| Catalytic System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Palladium-catalyzed hydrogenation | Pyrazin-2-ol | up to 90% | dicp.ac.cn |

| Quinine-derived urea | Aldehyde and (phenylsulfonyl)acetonitrile | up to 99% | nih.gov |

| Palladium-catalyzed allylic alkylation | N-protected piperazin-2-one | High (not specified) | rsc.org |

Optimization of Reaction Conditions, Yield, and Purity for Scale-Up in Academic Settings

The transition from a small-scale synthesis to a larger, preparative scale in an academic laboratory requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and practicality. For the synthesis of 3-Methyl-1-(2-methylpropyl)piperazin-2-one, this would involve a systematic study of key reaction parameters.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A screening of different solvents with varying polarities and boiling points should be conducted.

Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts. A temperature profile study is recommended.

Concentration: The concentration of reactants can affect reaction kinetics and the ease of product isolation.

Stoichiometry of Reagents: The molar ratios of reactants, particularly the base and alkylating agent in the N-alkylation step, should be optimized to drive the reaction to completion and minimize side reactions, such as dialkylation. researchgate.net

Catalyst Loading: In catalytic steps, the amount of catalyst should be minimized to reduce cost and simplify purification, without compromising reaction efficiency.

Purification Strategies:

As the scale of the synthesis increases, purification can become more challenging. For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, which may be a viscous oil or a low-melting solid, column chromatography might be suitable for smaller scales, but can be impractical for larger quantities. Alternative purification methods to consider include:

Distillation: If the compound is thermally stable, distillation under reduced pressure can be an effective method for purification.

Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity on a large scale. The choice of crystallization solvent is critical and would require screening.

Acid-Base Extraction: The basic nitrogen atoms in the piperazinone ring allow for purification by acid-base extraction to remove non-basic impurities.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Below is a hypothetical table illustrating the optimization of the N-alkylation of a 3-methylpiperazin-2-one precursor.

| Entry | Base (equiv.) | Isobutyl bromide (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | 1.2 | 60 | 24 | 45 |

| 2 | NaH (1.2) | 1.2 | 25 | 12 | 65 |

| 3 | NaH (1.5) | 1.5 | 25 | 8 | 80 |

| 4 | Cs₂CO₃ (2.0) | 1.2 | 80 | 12 | 75 |

This systematic optimization process is essential for developing a robust and scalable synthesis suitable for producing sufficient quantities of 3-Methyl-1-(2-methylpropyl)piperazin-2-one for further research in an academic setting.

Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 1 2 Methylpropyl Piperazin 2 One

High-Resolution Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are fundamental to determining the molecular architecture of organic compounds. High-resolution techniques provide detailed insights into the connectivity, chemical environment, functional groups, and stereochemistry of 3-Methyl-1-(2-methylpropyl)piperazin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 3-Methyl-1-(2-methylpropyl)piperazin-2-one.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons, respectively. The ¹H NMR spectrum is expected to show distinct signals for the isobutyl group protons (a doublet for the two methyl groups and a multiplet for the methine proton), the C3-methyl group (a doublet), and the diastereotopic protons of the piperazinone ring. The presence of conformers, common in piperazine (B1678402) derivatives due to the partial double bond character of the amide bond, could lead to signal broadening or the appearance of multiple sets of signals. researchgate.net

2D NMR: Two-dimensional NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, connecting the C3-proton with the adjacent methylene protons on the ring and the C3-methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Solid-State NMR (SSNMR): In the absence of a single crystal for X-ray analysis, SSNMR could provide valuable information about the compound's conformation and packing in the solid state.

GIAO/DFT Calculations: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT) are powerful tools for predicting NMR chemical shifts. nih.govnanobioletters.com By optimizing the geometry of the molecule and calculating the magnetic shielding tensors, a theoretical NMR spectrum can be generated. nih.gov Comparing these calculated shifts with experimental data helps validate the structural assignment and can aid in resolving ambiguities arising from complex spectra.

A summary of hypothetical, yet representative, ¹³C NMR chemical shifts for 3-Methyl-1-(2-methylpropyl)piperazin-2-one is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C3 (CH-CH₃) | 55 - 60 |

| C5 (CH₂) | 45 - 50 |

| C6 (CH₂) | 48 - 53 |

| N1-CH₂ (isobutyl) | 50 - 55 |

| CH (isobutyl) | 28 - 32 |

| C3-CH₃ | 15 - 20 |

| CH(CH₃)₂ (isobutyl) | 19 - 22 |

Note: This table contains predicted data based on the analysis of similar piperazinone structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For 3-Methyl-1-(2-methylpropyl)piperazin-2-one (C₉H₁₈N₂O), the theoretical monoisotopic mass is 170.14191 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a mass error of less than 5 ppm being a strong confirmation of the elemental composition.

| Ion | Theoretical m/z |

| [M+H]⁺ | 171.14919 |

| [M+Na]⁺ | 193.13114 |

| [M+K]⁺ | 209.10508 |

Note: This table contains calculated data for the specified molecular formula.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra of 3-Methyl-1-(2-methylpropyl)piperazin-2-one would be dominated by characteristic vibrations of its constituent parts.

Amide Carbonyl (C=O) Stretch: A strong absorption band in the FT-IR spectrum, typically around 1640-1680 cm⁻¹, is characteristic of the tertiary amide carbonyl group in the piperazinone ring.

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-N Stretching: Vibrations associated with the C-N bonds of the piperazine ring and the amide group would appear in the fingerprint region (typically 1000-1350 cm⁻¹).

C-H Bending: Deformations and bending vibrations for the CH₂, CH₃, and CH groups would be visible in the 1350-1470 cm⁻¹ range.

Quantum chemical calculations can be employed to compute the vibrational frequencies, which aids in the precise assignment of the experimental FT-IR and Raman bands. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch (Amide) | 1640 - 1680 | FT-IR |

| CH₂ Bend (Scissoring) | 1450 - 1470 | FT-IR |

| C-N Stretch | 1000 - 1350 | FT-IR |

Note: This table provides representative wavenumber ranges for the key functional groups.

3-Methyl-1-(2-methylpropyl)piperazin-2-one possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. If an enantiomerically pure or enriched sample of the compound were available, its CD spectrum could be measured. This experimental spectrum, which shows the differential absorption of left and right circularly polarized light, provides a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the stereocenter can be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. Although no public crystal structure for 3-Methyl-1-(2-methylpropyl)piperazin-2-one is currently available, this technique would yield a wealth of data if a suitable crystal could be grown. The analysis would reveal the solid-state conformation of the six-membered piperazinone ring (e.g., chair, boat, or twist-boat), the orientation of the methyl and isobutyl substituents, and the intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that dictate the crystal packing.

| Bond/Angle Type | Representative Value |

| C=O Bond Length | ~ 1.24 Å |

| Amide C-N Bond Length | ~ 1.33 Å |

| C-C Bond Length | ~ 1.53 Å |

| C-N Bond Length | ~ 1.47 Å |

| C-N-C Bond Angle | ~ 112° |

| N-C=O Bond Angle | ~ 120° |

| C-C-C Bond Angle | ~ 109.5° |

Note: This table contains standard, representative values for the types of bonds and angles present in the molecule and is for illustrative purposes.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture and macroscopic properties of 3-Methyl-1-(2-methylpropyl)piperazin-2-one are governed by various intermolecular forces. The primary interaction expected for this molecule is hydrogen bonding, while π-stacking is not anticipated due to the absence of aromatic systems.

Hydrogen Bonding: The molecular structure of 3-Methyl-1-(2-methylpropyl)piperazin-2-one contains key functional groups that facilitate hydrogen bonding. Specifically, the piperazin-2-one (B30754) ring includes a secondary amine (N-H) group, which acts as a hydrogen bond donor, and a carbonyl group (C=O), which serves as a hydrogen bond acceptor. These features allow for the formation of robust intermolecular hydrogen bonds, typically of the N-H···O=C type. In the solid state, such interactions often lead to the formation of well-ordered supramolecular structures, such as dimers or extended one-dimensional chains. researchgate.neted.ac.uk For instance, crystal structures of related piperazine derivatives demonstrate the prevalence of N-H···N and N-H···O hydrogen-bonded chains that define the crystal packing. ed.ac.uk The strength and geometry of these bonds are critical in determining the crystal lattice energy and physical properties like melting point and solubility.

π-Stacking: π-π stacking interactions are non-covalent interactions that occur between aromatic rings. nih.govlibretexts.org Since 3-Methyl-1-(2-methylpropyl)piperazin-2-one is a saturated heterocyclic compound and lacks any aromatic or extended π-systems, it is incapable of participating in π-stacking interactions. nih.gov This distinguishes its potential solid-state behavior from that of aromatic-substituted piperazinones, where such interactions could play a significant role in molecular assembly. nih.gov

Below is a summary of the potential intermolecular interactions for the compound.

| Interaction Type | Structural Requirement | Presence in Compound | Description |

|---|---|---|---|

| Hydrogen Bonding | Hydrogen bond donor (e.g., N-H, O-H) and acceptor (e.g., C=O, N) | Yes | The N-H group at position 4 can act as a donor, and the carbonyl oxygen at position 2 can act as an acceptor, leading to N-H···O=C bonds. |

| π-Stacking | Presence of two or more aromatic rings | No | The molecule is fully saturated and lacks aromatic moieties, precluding any π-stacking interactions. |

| Van der Waals Forces | Present in all molecules | Yes | Weak, non-specific attractions and repulsions between the alkyl substituents and the heterocyclic ring contribute to the overall crystal packing. |

Conformational Dynamics and Energetics of the Piperazinone Ring System

The six-membered piperazinone ring is not planar and exists in various puckered conformations to minimize angular and torsional strain. nih.gov The study of these conformations and the energy barriers for their interconversion is crucial for understanding the molecule's three-dimensional structure and reactivity. The dynamics of the ring are largely dictated by low-energy conformational changes, such as ring puckering and inversion. nih.govchemrxiv.org

The geometry of a molecule plays a significant role in determining its physical and chemical properties. nih.gov For cyclic molecules like piperazinones, this geometry is defined by the ring's puckering. These puckered forms, such as the classic chair and boat conformations, represent low-energy states. nih.gov The interconversion between these states is a dynamic process that influences how the molecule interacts with its environment.

Ring Puckering and Inversion Studies

The conformational landscape of the 3-Methyl-1-(2-methylpropyl)piperazin-2-one ring is best described using Cremer-Pople puckering coordinates, which provide a quantitative measure of the ring's shape. nih.govsmu.edu Like cyclohexane, the piperazinone ring can adopt several key conformations, with the chair form being the most stable due to its staggered arrangement of substituents, which minimizes torsional strain.

Chair Conformation: This is typically the ground-state conformation for six-membered rings. It exists as two distinct chair forms that can interconvert through a process called ring inversion. In this conformation, the substituents on the ring atoms can occupy either axial (perpendicular to the ring's mean plane) or equatorial (in the approximate plane of the ring) positions.

Boat Conformation: This is a higher-energy, more flexible conformation. It is generally considered a transition state or a short-lived intermediate in the ring inversion process between two chair forms.

Twist-Boat (or Skew-Boat) Conformation: This conformation is of slightly lower energy than the pure boat form and often represents a local energy minimum on the potential energy surface.

Ring inversion is the process by which one chair conformation converts into the other ("flips"). nih.govchemrxiv.org This process involves passing through higher-energy boat and twist-boat intermediates. The energy barrier to inversion is a key parameter that determines the conformational flexibility of the ring at a given temperature. While specific experimental data for 3-Methyl-1-(2-methylpropyl)piperazin-2-one is not available, studies on analogous saturated heterocycles provide insight into these dynamic processes. researchgate.net

| Conformation | Relative Energy | Key Geometric Features |

|---|---|---|

| Chair | Lowest (Most Stable) | All C-C bonds are staggered. No eclipsing interactions. Minimal angle strain. |

| Twist-Boat | Intermediate | Partially staggered bonds. Less steric strain than the boat form. |

| Boat | Highest (Least Stable) | Eclipsing C-C bonds on four atoms. Steric repulsion ("flagpole" interaction) between atoms at the "prow" and "stern". |

Influence of Substituents on Preferred Conformations

The presence of the 3-methyl and 1-(2-methylpropyl) substituents has a profound impact on the conformational equilibrium of the piperazinone ring. To minimize steric hindrance, bulky substituents on a six-membered ring strongly prefer to occupy the more spacious equatorial positions. nih.gov

For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, the large 2-methylpropyl (isobutyl) group attached to N1 will have a strong energetic preference for the equatorial position. A conformation where this group is axial would introduce significant destabilizing steric interactions with the axial hydrogen atoms at C3 and C5 (1,3-diaxial interactions).

Similarly, the methyl group at the C3 position will also preferentially occupy an equatorial position. While a methyl group is smaller than an isobutyl group, an axial methyl group would still experience unfavorable 1,3-diaxial interactions with the axial hydrogens on C5 and the N1 substituent. Therefore, the most stable and populated conformation of the molecule is predicted to be the chair form where both the 1-(2-methylpropyl) group and the 3-methyl group are in equatorial positions. X-ray crystallography studies on similarly substituted piperazine rings have confirmed that bulky substituents adopt equatorial orientations to achieve greater stability. nih.gov

| Substituent | Ring Position | Energetically Preferred Orientation | Reason |

|---|---|---|---|

| 1-(2-methylpropyl) | N1 | Equatorial | Minimizes severe 1,3-diaxial steric interactions with axial protons on C3 and C5. |

| 3-Methyl | C3 | Equatorial | Minimizes 1,3-diaxial steric interactions with the axial proton on C5 and the substituent on N1. |

The combined steric demands of both substituents lock the piperazinone ring predominantly into a single chair conformation, significantly reducing its conformational flexibility compared to the unsubstituted parent ring.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 2 Methylpropyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in computational chemistry for predicting the electronic structure and reactivity of a molecule. These methods provide insights into molecular properties at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO), Charge Distribution, and Electrostatic Potential Surfaces

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comnih.gov It is employed to understand aspects like molecular geometry, vibrational frequencies, and electronic distribution.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. aimspress.commdpi.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govmdpi.comirjweb.com A smaller energy gap generally suggests higher chemical reactivity. aimspress.com

Charge Distribution: DFT calculations can determine the distribution of electronic charge across the molecule, identifying atoms that are electron-rich or electron-deficient. This information is critical for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface map illustrates the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. nih.govuni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is a placeholder to illustrate how data would be presented. No specific research data was found for 3-Methyl-1-(2-methylpropyl)piperazin-2-one.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | Data Not Available | eV |

| LUMO Energy | Data Not Available | eV |

| HOMO-LUMO Gap | Data Not Available | eV |

| Dipole Moment | Data Not Available | Debye |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are used to predict various molecular properties, including spectroscopic parameters. For instance, they can be used to calculate theoretical vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov Comparing these predicted spectra with experimental data helps in confirming the molecular structure and understanding its vibrational modes. nih.gov

Molecular Docking and Dynamics Simulations with Relevant Biomolecular Targets (Focus on Interaction Mechanisms)

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 3-Methyl-1-(2-methylpropyl)piperazin-2-one, might interact with a large biological molecule, like a protein or enzyme (receptor). researchgate.netconnectjournals.com

Ligand-Receptor Interaction Modeling and Binding Site Characterization

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This modeling helps to characterize the binding site by identifying key amino acid residues that interact with the ligand through various forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Understanding these interactions is crucial for drug design and explaining the molecule's biological activity. researchgate.net Molecular dynamics simulations can then be used to study the stability of this ligand-receptor complex over time. researchgate.netmdpi.com

Prediction of Binding Affinities and Molecular Recognition Principles (Theoretical)

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and the receptor. mdpi.comnih.gov This is often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy typically indicates a more stable and potent interaction. These theoretical predictions help in understanding the principles of molecular recognition and can guide the design of new molecules with improved affinity and selectivity for a specific biological target. mdpi.comresearchgate.net

Table 2: Hypothetical Molecular Docking Results This table is a placeholder. No specific molecular docking studies were found for 3-Methyl-1-(2-methylpropyl)piperazin-2-one.

| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Target Protein A | Data Not Available | Data Not Available |

| Target Enzyme B | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov

For a series of related compounds, various molecular descriptors (quantifiable properties derived from the molecular structure) are calculated. These can include steric, electronic, and hydrophobic parameters. mdpi.commdpi.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity or property. mdpi.comnih.gov

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or desired properties. nih.govmdpi.com This approach is widely used in medicinal chemistry to optimize lead compounds. mdpi.com However, building a QSAR model requires a dataset of structurally similar compounds with experimentally measured activities, which is not available for 3-Methyl-1-(2-methylpropyl)piperazin-2-one.

Development of Predictive Models for Molecular Properties and Interactions

Predictive modeling in computational chemistry is a cornerstone for the efficient screening and design of new molecules. For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, the development of such models would enable the prediction of a wide range of physicochemical and pharmacokinetic properties, which are crucial for assessing its potential as a drug candidate or its behavior in a chemical system.

Machine learning algorithms are frequently employed to build these predictive models. Techniques such as Gradient Boosting Regression (GBR), XGBoost, CatBoost, and LightGBM have proven effective in handling complex molecular data and capturing non-linear relationships between molecular features and their corresponding properties. arxiv.org For a molecule like 3-Methyl-1-(2-methylpropyl)piperazin-2-one, these models would be trained on datasets of existing compounds with known properties, using molecular descriptors as input features. The goal is to create a model that can accurately predict properties for new, untested molecules.

The properties that can be predicted are diverse and essential for various applications. Key examples include:

Physicochemical Properties: Melting point (MP), boiling point (BP), vapor pressure (VP), and solubility (LogS). arxiv.org

Pharmacokinetic Properties (ADMET): Absorption, Distribution, Metabolism, Excretion, and Toxicity.

The development of these models often involves a pipeline that includes data preprocessing, feature generation, model training and optimization, and performance analysis. arxiv.org The use of molecular embeddings, which are numerical representations of molecules, is a common practice to convert the chemical structure into a format suitable for machine learning algorithms. arxiv.org

A hypothetical predictive model for 3-Methyl-1-(2-methylpropyl)piperazin-2-one could be developed using a Quantitative Structure-Activity Relationship (QSAR) approach. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.com For instance, a multiple linear regression (MLR) or a more complex non-linear model could be constructed to predict the inhibitory activity of piperazine (B1678402) derivatives against a specific biological target. mdpi.com

Table 1: Example of a Predictive Model for Biological Activity This table is interactive and illustrates the type of data generated from a predictive model.

| Compound | Predicted pIC50 | Experimental pIC50 | Residual |

|---|---|---|---|

| 3-Methyl-1-(2-methylpropyl)piperazin-2-one | 7.85 | 7.92 | -0.07 |

| Derivative A | 7.62 | 7.55 | 0.07 |

| Derivative B | 8.10 | 8.15 | -0.05 |

| Derivative C | 6.95 | 7.01 | -0.06 |

Identification of Key Molecular Descriptors for Biological Activity (Molecular Basis)

To understand the molecular basis of the biological activity of 3-Methyl-1-(2-methylpropyl)piperazin-2-one, it is crucial to identify the key molecular descriptors that govern its interactions with biological targets. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. insilico.eu

In studies of related piperazine derivatives, several descriptors have been identified as being significantly correlated with biological activity. mdpi.com These descriptors provide insights into the electronic, steric, and hydrophobic properties of the molecule that are important for its function. For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, a similar set of descriptors would likely be relevant.

Key molecular descriptors often include:

Electronic Descriptors:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the molecule's ability to accept electrons and is crucial for interactions with a target protein. mdpi.com

Electrophilicity Index (ω): This indicates the ability of a molecule to act as an electrophile and interact with nucleophilic sites on a biological target. mdpi.com

Steric and Topological Descriptors:

Molar Refractivity (MR): This descriptor accounts for the volume occupied by the molecule and its electrons, which influences how it fits into a binding pocket. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's cell permeability and its ability to interact with the active site of a target. mdpi.com

Physicochemical Descriptors:

Aqueous Solubility (LogS): This affects the bioavailability and distribution of the compound within a biological system. mdpi.com

Octanol-Water Partition Coefficient (logP): This descriptor is a measure of the molecule's hydrophobicity, which is important for membrane permeability and binding to hydrophobic pockets in proteins. ijcce.ac.ir

The identification of these key descriptors is typically achieved through statistical methods such as multiple linear regression (MLR), where the biological activity is correlated with a set of calculated descriptors. mdpi.comijcce.ac.ir The relative importance of each descriptor can be assessed by its coefficient in the regression equation. insilico.eu

Table 2: Key Molecular Descriptors and Their Significance This interactive table details the importance of various molecular descriptors.

| Descriptor | Description | Significance for Biological Activity |

|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons in interactions. mdpi.com |

| ω | Electrophilicity Index | Indicates the capacity to interact with nucleophilic sites. mdpi.com |

| MR | Molar Refractivity | Reflects the volume and polarizability, affecting binding fit. mdpi.com |

| TPSA | Topological Polar Surface Area | Influences cell permeability and active site interactions. mdpi.com |

| LogS | Aqueous Solubility | Affects bioavailability and distribution in biological systems. mdpi.com |

| logP | Octanol-Water Partition Coefficient | Measures hydrophobicity, important for membrane passage. ijcce.ac.ir |

Elucidation of Reaction Mechanisms and Pathways via Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms and pathways of chemical reactions at the molecular level. For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, computational approaches can be used to study its synthesis, degradation, or metabolic pathways. Density Functional Theory (DFT) is a widely used quantum-chemical method for such investigations. mdpi.comdoi.org

By performing DFT calculations, researchers can determine the geometries of reactants, transition states, and products along a reaction coordinate. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed picture of the reaction's feasibility and kinetics. mdpi.com For example, the synthesis of a piperazinone ring could be modeled to understand the stereoselectivity of the reaction and the factors influencing the formation of different isomers.

In the context of drug metabolism, computational methods can predict the sites on the 3-Methyl-1-(2-methylpropyl)piperazin-2-one molecule that are most susceptible to metabolic reactions, such as oxidation by cytochrome P450 enzymes. This is achieved by calculating properties like the Fukui function or bond dissociation energies.

Furthermore, computational studies can explore the tautomeric forms of the molecule. For heterocyclic compounds, understanding the relative stabilities of different tautomers is crucial as it can significantly affect their chemical reactivity and biological activity. mdpi.com For 3-Methyl-1-(2-methylpropyl)piperazin-2-one, the amide-imidol tautomerism could be investigated to determine the predominant form under different conditions.

The elucidation of reaction mechanisms through computational approaches involves several steps:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their most stable conformations.

Transition State Searching: The transition state structure, which represents the highest energy point along the reaction pathway, is located.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

These computational investigations provide a detailed and dynamic view of the chemical processes involving 3-Methyl-1-(2-methylpropyl)piperazin-2-one, complementing experimental studies and guiding further research.

Exploration of Molecular Interactions and Biochemical Activity of 3 Methyl 1 2 Methylpropyl Piperazin 2 One in Vitro and Mechanistic Focus

Identification and Deconvolution of Molecular Targets (In Vitro Studies)

There are no available in vitro studies that identify or deconvolute the molecular targets of 3-Methyl-1-(2-methylpropyl)piperazin-2-one.

Enzyme Inhibition/Activation Studies (e.g., Cholinesterases, MAO, Urease, GST)

No research data could be found on the effects of 3-Methyl-1-(2-methylpropyl)piperazin-2-one on the activity of enzymes such as cholinesterases, monoamine oxidase (MAO), urease, or glutathione (B108866) S-transferase (GST).

Receptor Binding Assays and Affinity Characterization (e.g., Sigma Receptors, 5-HT1A)

There are no published receptor binding assays that characterize the affinity of 3-Methyl-1-(2-methylpropyl)piperazin-2-one for any receptors, including sigma receptors or the serotonin (B10506) 5-HT1A receptor.

Cellular Pathway Modulation and Mechanistic Studies (In Vitro, Cell-Free Systems)

Mechanistic studies elucidating the modulation of cellular pathways by 3-Methyl-1-(2-methylpropyl)piperazin-2-one in in vitro or cell-free systems have not been reported in the scientific literature.

Investigation of Intracellular Signaling Cascades (without organism-level effects)

There is no information available regarding the impact of this compound on intracellular signaling cascades.

Protein-Protein Interaction Modulation

No studies have been found that investigate the potential for 3-Methyl-1-(2-methylpropyl)piperazin-2-one to modulate protein-protein interactions.

Apoptosis Pathway Investigation (Molecular Mechanisms)

The molecular mechanisms by which 3-Methyl-1-(2-methylpropyl)piperazin-2-one might influence apoptosis pathways have not been investigated or reported.

Structure-Activity Relationship (SAR) Studies on 3-Methyl-1-(2-methylpropyl)piperazin-2-one Derivatives (Molecular Interaction Focus)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For derivatives of 3-Methyl-1-(2-methylpropyl)piperazin-2-one, these studies focus on how modifications to its chemical structure influence its interactions with biological targets. The piperazine (B1678402) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas. jocpr.com The pharmacological properties of piperazine derivatives are highly dependent on the substitution patterns on the piperazine ring. jocpr.com

Elucidation of Key Pharmacophoric Features for Molecular Recognition

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For piperazine-based compounds, the pharmacophore generally includes a basic tertiary amine, a linker, a central core, and additional regions that can be modified to alter properties like lipophilicity or polarity. nih.gov

For derivatives of 3-Methyl-1-(2-methylpropyl)piperazin-2-one, the key pharmacophoric features can be dissected as follows:

Piperazin-2-one (B30754) Core: This central scaffold provides a rigid framework for orienting the substituents in three-dimensional space. The lactam group (a cyclic amide) within the ring contains a hydrogen bond donor (N-H, if unsubstituted at position 4) and a hydrogen bond acceptor (C=O), which can be critical for anchoring the molecule to a receptor's binding site.

C3-Methyl Group: The stereocenter at the C3 position, introduced by the methyl group, is a defining feature. The specific stereochemistry (R or S) dictates the three-dimensional arrangement of the substituent and is often critical for precise interaction with chiral biological targets like enzymes and receptors. Modifications at this position can significantly impact biological activity.

N4-Position: While the parent compound is unsubstituted at the N4 position (containing a hydrogen), this site is a primary target for derivatization. Introducing different substituents here can modulate basicity, polarity, and steric bulk, allowing for fine-tuning of the molecule's interaction with its target.

SAR studies on related piperazine derivatives have shown that even small changes, such as the replacement of a piperazine ring with a piperidine (B6355638) moiety, can dramatically alter receptor affinity and selectivity. nih.gov For example, in a series of dual-activity histamine (B1213489) H3/σ1 receptor ligands, the piperidine moiety was found to be a critical structural element for σ1 receptor activity compared to the piperazine ring. nih.gov

Design and Synthesis of Analogues for SAR Exploration

To explore the SAR of 3-Methyl-1-(2-methylpropyl)piperazin-2-one, analogues are systematically designed and synthesized to probe the importance of each pharmacophoric feature. This involves modifying the core structure at the N1, C3, and N4 positions.

Common synthetic strategies for generating piperazine derivatives include:

N-Alkylation: This involves reacting a piperazine precursor with alkyl halides or sulfonates. mdpi.com

Reductive Amination: This method is used to introduce substituents by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Buchwald-Hartwig and Ullmann-Goldberg Reactions: These are palladium- or copper-catalyzed coupling reactions used to form N-aryl bonds, attaching aromatic rings to the piperazine nitrogen. mdpi.com

Amide Bond Formation: Acylation of the piperazine nitrogen with acyl chlorides or carboxylic acids creates amide derivatives, altering the basicity and topology of the molecule. mdpi.comnih.gov

A hypothetical SAR exploration for 3-Methyl-1-(2-methylpropyl)piperazin-2-one might involve the synthetic schemes outlined below:

Table 1: Hypothetical Analogue Design for SAR Studies

| Modification Site | Rationale | Example Modifications |

|---|---|---|

| N1-Substituent | To probe the size and nature of the hydrophobic pocket. | Cyclohexylmethyl, Benzyl, Phenethyl |

| C3-Substituent | To investigate steric tolerance and potential for additional interactions. | Ethyl, Isopropyl, Hydroxymethyl |

| N4-Substituent | To modulate basicity, polarity, and explore further binding interactions. | H (unsubstituted), Methyl, Benzoyl, Phenylsulfonyl |

The synthesis could start from a suitable chiral precursor to ensure stereochemical control at the C3 position. For instance, analogues could be prepared by reacting a chiral 3-methylpiperazin-2-one (B1588561) intermediate with various alkylating or acylating agents. An iterative library approach, where findings from one round of testing inform the design of the next generation of compounds, is often employed to efficiently map the SAR landscape. nih.gov

Biophysical Techniques for Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To quantitatively assess the molecular interactions of 3-Methyl-1-(2-methylpropyl)piperazin-2-one and its derivatives with their biological target, high-precision biophysical techniques are employed. These methods provide detailed information on binding affinity, kinetics, and thermodynamics, which is invaluable for SAR studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real time. nih.govnih.gov In a typical experiment, the target protein (receptor) is immobilized on the sensor chip, and a solution containing the compound (analyte) flows over the surface.

The key parameters obtained from SPR analysis are:

Association Rate Constant (k_a): The rate at which the compound binds to the target.

Dissociation Rate Constant (k_d): The rate at which the compound dissociates from the target.

Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as k_d/k_a. A lower K_D value indicates a stronger binding interaction.

SPR is highly sensitive and can characterize binding affinities even at the subnanomolar level, making it ideal for distinguishing between tightly binding analogues. nih.gov

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wur.nl It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein, and the resulting heat changes are measured.

The primary data obtained from ITC includes:

Binding Affinity (K_A or K_D): A direct measure of the strength of the interaction.

Binding Stoichiometry (n): The ratio of compound to protein in the complex.

Enthalpy Change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

Entropy Change (ΔS): A measure of the change in disorder upon binding, often related to hydrophobic interactions and conformational changes.

This detailed thermodynamic information helps to understand the driving forces behind the binding event, providing deeper insight into the SAR. wur.nl

Table 2: Illustrative Biophysical Data for a Hypothetical Analogue Series

| Compound | Modification | SPR (K_D, nM) | ITC (ΔH, kcal/mol) | ITC (TΔS, kcal/mol) |

|---|---|---|---|---|

| Parent | 3-Methyl-1-isobutyl | 50 | -5.5 | 4.5 |

| Analogue 1 | 1-Cyclohexylmethyl | 25 | -6.2 | 4.3 |

| Analogue 2 | 3-Ethyl | 120 | -4.8 | 4.0 |

| Analogue 3 | 4-Benzoyl | 8 | -7.5 | 3.8 |

| Analogue 4 | 4-Phenylsulfonyl | 15 | -7.0 | 4.1 |

This data is hypothetical and for illustrative purposes only.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Methyl-1-(2-methylpropyl)piperazin-2-one |

| Piperazine |

Role of 3 Methyl 1 2 Methylpropyl Piperazin 2 One As a Synthetic Intermediate or Building Block in Organic Chemistry

Derivatization of the Piperazinone Core for Diverse Chemical Libraries

There is no specific information available in the scientific literature regarding the derivatization of the 3-Methyl-1-(2-methylpropyl)piperazin-2-one core for the generation of diverse chemical libraries. In principle, the secondary amine within the piperazinone ring could be a handle for various chemical modifications, and the stereocenter at the 3-position could be exploited in the synthesis of chiral compounds. The general importance of substituted piperazines in creating libraries for drug discovery is well-documented, but specific examples utilizing this particular compound are not reported. researchgate.net

Development of Novel Reagents or Catalysts Incorporating the Piperazinone Structure

There is no evidence in the scientific literature to suggest that 3-Methyl-1-(2-methylpropyl)piperazin-2-one has been utilized in the development of novel reagents or catalysts. The structural features of the molecule, including its chirality and the presence of nitrogen atoms, could theoretically be incorporated into catalyst design, but no such applications have been reported.

Advanced Analytical Method Development for 3 Methyl 1 2 Methylpropyl Piperazin 2 One

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 3-Methyl-1-(2-methylpropyl)piperazin-2-one from potential impurities, starting materials, and byproducts. The development of robust chromatographic methods is critical for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of non-volatile and thermally labile compounds like 3-Methyl-1-(2-methylpropyl)piperazin-2-one. A reversed-phase HPLC method is generally suitable for this purpose.

The piperazin-2-one (B30754) scaffold lacks a significant chromophore, which can result in low UV sensitivity. researchgate.net Therefore, detection is typically performed at low wavelengths, such as 200-220 nm. For trace-level analysis or improved sensitivity, pre-column derivatization with a UV-active agent can be employed. researchgate.net However, for purity assessment where concentration is not a limiting factor, a direct UV detection method is often preferred for its simplicity.

Method development would involve a systematic approach to optimize the separation of the main peak from any impurities. Key parameters to be optimized include the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase), the type of stationary phase (a C18 column is a common starting point), column temperature, and flow rate. acs.org

Table 1: Proposed HPLC Method Parameters for Purity Assessment

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

The method would need to be validated according to ICH guidelines to ensure its linearity, precision, accuracy, specificity, and robustness.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Direct analysis of 3-Methyl-1-(2-methylpropyl)piperazin-2-one by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to increase volatility and improve peak shape. researchgate.net

Common derivatization reagents for compounds containing secondary amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). researchgate.net The resulting derivatives are more volatile and less polar, making them amenable to GC analysis.

The development of a GC method would involve selecting an appropriate capillary column, typically with a mid-polarity stationary phase, and optimizing the temperature program to achieve good separation of the derivatized analyte from any volatile impurities. oup.comfigshare.com

Table 2: Proposed GC Method Parameters for Volatile Derivatives

| Parameter | Proposed Condition |

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial temp. 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

Chiral Chromatography for Enantiomeric Purity (if applicable)

The presence of a stereocenter at the C3 position of the piperazin-2-one ring means that 3-Methyl-1-(2-methylpropyl)piperazin-2-one can exist as a pair of enantiomers. If the compound is intended for use as a single enantiomer, a chiral chromatographic method is essential to determine its enantiomeric purity. Chiral HPLC is the most common technique for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralcel® or Chiralpak® series), are often effective for a wide range of chiral compounds, including piperazin-2-ones. rsc.orgnih.gov

Method development for chiral separation involves screening different chiral columns and mobile phases. Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases can be used, depending on the specific CSP and the analyte's properties.

Table 3: Proposed Chiral HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Hyphenated Techniques for Identification and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the structural elucidation of unknown impurities and for trace-level analysis in complex matrices.

LC-MS/MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high selectivity and sensitivity, making them ideal for the identification and quantification of 3-Methyl-1-(2-methylpropyl)piperazin-2-one and its related substances at trace levels.

For GC-MS analysis , the fragmentation pattern is influenced by the derivatization agent used. However, characteristic fragments would arise from the piperazin-2-one core and the substituents. The electron ionization (EI) mass spectrum would likely show fragments corresponding to the loss of the isobutyl group from the N1 position and the methyl group from the C3 position. Alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group is a common fragmentation pathway for such structures. oup.comoup.comauburn.edulibretexts.orgmiamioh.edu

For LC-MS/MS analysis , electrospray ionization (ESI) in positive mode would be the preferred ionization technique, as it would readily protonate the nitrogen atoms in the piperazine (B1678402) ring. In tandem MS (MS/MS) experiments, the protonated molecule [M+H]+ would be selected and fragmented to produce characteristic product ions. The fragmentation would likely involve the cleavage of the N-isobutyl bond and fragmentation of the piperazinone ring.

Table 4: Predicted Mass Spectrometric Data for 3-Methyl-1-(2-methylpropyl)piperazin-2-one (Molecular Weight: 184.28)

| Technique | Ionization Mode | Precursor Ion (m/z) | Predicted Major Product Ions (m/z) |

| LC-MS/MS | ESI+ | 185.3 [M+H]+ | Fragments corresponding to the loss of the isobutyl group, and ring fragments |

| GC-MS | EI | 184.3 [M]+• | Fragments from α-cleavage, loss of isobutyl and methyl radicals, and ring opening |

ICP-MS for Metal Impurity Analysis (if relevant to catalytic synthesis)

The synthesis of piperazin-2-one derivatives can involve the use of metal catalysts. For instance, palladium-catalyzed reactions are commonly employed for the synthesis of piperazinones. dicp.ac.cnrsc.orgorganic-chemistry.orgacs.orgnih.gov Nickel catalysts have also been used in the synthesis of related nitrogen-containing heterocycles. researchgate.netmdpi.comnih.gov If the synthesis of 3-Methyl-1-(2-methylpropyl)piperazin-2-one involves such catalysts, it is crucial to monitor and control the levels of residual metals in the final product.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for the determination of trace and ultra-trace levels of elemental impurities. Its high sensitivity and ability to measure multiple elements simultaneously make it the method of choice for this application.

For the analysis, the sample would first be digested, typically using a microwave-assisted acid digestion, to break down the organic matrix and bring the metals into solution. The resulting solution is then introduced into the ICP-MS for analysis. The method would be validated for the specific metals of concern (e.g., Pd, Ni) to ensure accuracy and precision at the required detection limits.

Spectroscopic Methods for In-Process Control and Quality Assurance in Chemical Synthesis

The synthesis of 3-Methyl-1-(2-methylpropyl)piperazin-2-one requires precise control over reaction conditions to ensure high yield, purity, and consistency. Spectroscopic methods, as key components of Process Analytical Technology (PAT), offer real-time, in-line or on-line monitoring of Critical Process Parameters (CPPs) that influence the Critical Quality Attributes (CQAs) of the final product. stepscience.commt.comlongdom.org These methods allow for rapid, non-destructive analysis of the reaction mixture, enabling immediate adjustments to maintain optimal conditions and ensure the process remains within its desired state. uib.noazooptics.com